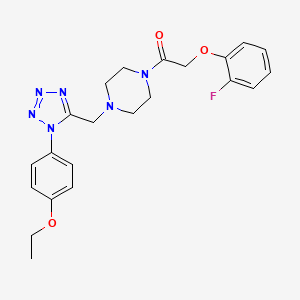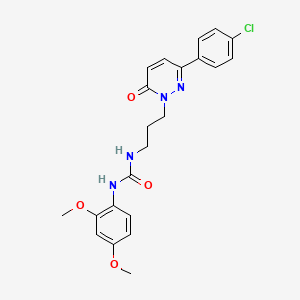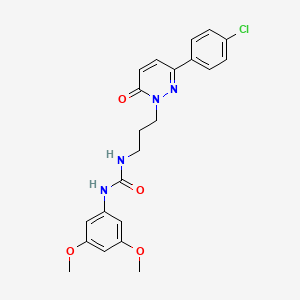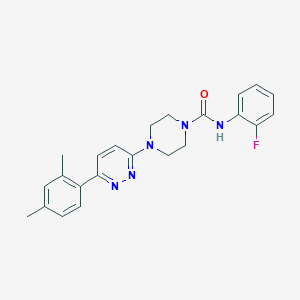
3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide
Übersicht
Beschreibung
3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide is a chemical compound with potential applications in scientific research. It is a sulfonamide-based inhibitor of several protein kinases, including Aurora A, B, and C, which are involved in cell division and proliferation. This compound has been synthesized using various methods and has shown promising results in several studies.
Wirkmechanismus
The mechanism of action of 3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide involves the inhibition of Aurora kinases. These kinases are involved in the regulation of mitotic spindle assembly, chromosome segregation, and cytokinesis. Inhibition of Aurora kinases can lead to defects in these processes, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound inhibits the activity of Aurora kinases in cancer cells, leading to cell cycle arrest and apoptosis. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. However, it is important to note that this compound may also have off-target effects on other kinases and proteins, which could lead to unintended effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide in lab experiments is its specificity for Aurora kinases. This compound has been shown to selectively inhibit Aurora A, B, and C, making it a useful tool for studying the role of these kinases in cell division and proliferation. However, one limitation of using this compound is its potential for off-target effects on other kinases and proteins, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide. One direction is the development of more potent and selective inhibitors of Aurora kinases for cancer therapy. Another direction is the investigation of the role of Aurora kinases in other biological processes, such as neuronal development and immune cell function. Additionally, the use of this compound in combination with other therapeutic agents could be explored to enhance its efficacy and reduce potential side effects.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide has been studied for its potential as a therapeutic agent for cancer treatment. It has been shown to inhibit the activity of Aurora kinases, which are overexpressed in many types of cancer and play a crucial role in cell division and proliferation. Inhibition of Aurora kinases can lead to cell cycle arrest and apoptosis, making this compound a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
3-chloro-N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN2O3S/c21-17-12-16(7-8-18(17)22)28(26,27)23-15-6-5-13-9-10-24(19(13)11-15)20(25)14-3-1-2-4-14/h5-8,11-12,14,23H,1-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZTUJCJXMKSNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine](/img/structure/B3402256.png)

![N-(2,6-dimethylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B3402269.png)
![benzo[d][1,3]dioxol-5-yl(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B3402273.png)


![4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B3402284.png)
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3402292.png)
![2-benzyl-5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B3402302.png)




